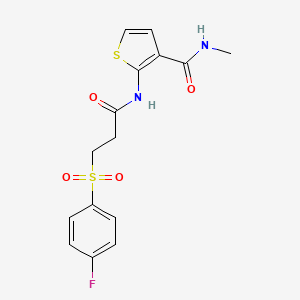

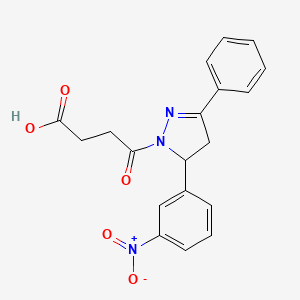

![molecular formula C10H17NO4 B2755024 2-Methyl-4-[(tert-butoxycarbonyl)amino]-2-butenoic acid CAS No. 128121-02-8](/img/structure/B2755024.png)

2-Methyl-4-[(tert-butoxycarbonyl)amino]-2-butenoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-Methyl-4-[(tert-butoxycarbonyl)amino]-2-butenoic acid” is an organic compound that contains a tert-butyloxycarbonyl (Boc) protecting group . The Boc group is used in organic synthesis as a protecting group for amines .

Synthesis Analysis

The synthesis of compounds similar to “2-Methyl-4-[(tert-butoxycarbonyl)amino]-2-butenoic acid” involves the use of the Boc group. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . A synthetic approach to a related compound, racemic N-tert-butyloxycarbonyl-2-methyl-3-(1H-1,2,4-triazol-1-yl)alanine, involves the alkylation of 1H-1,2,4-triazole with an O-tosyloxazoline derivative, followed by an oxazoline ring-opening reaction and oxidation of the N-protected β-aminoalcohol by potassium permanganate .Chemical Reactions Analysis

The Boc group in “2-Methyl-4-[(tert-butoxycarbonyl)amino]-2-butenoic acid” can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . The mechanism involves silylation of the carbonyl oxygen and elimination of tert-butyl iodide .Wissenschaftliche Forschungsanwendungen

Peptide Chemistry and Synthesis

This compound finds utility in peptide chemistry due to its unique structure. Specifically, it serves as a building block for peptide synthesis. Researchers can incorporate it into peptide chains to modify their properties, enhance stability, or introduce specific functionalities. The tert-butoxycarbonyl (Boc) protecting group ensures controlled reactions during peptide assembly, allowing for precise sequence design and efficient coupling reactions .

Drug Development and Medicinal Chemistry

a. Antiviral Agents: The compound’s 1,2,4-triazole moiety makes it interesting for antiviral drug development. Researchers explore derivatives of this structure as potential inhibitors against viral enzymes or pathways. By modifying the side chains, they can fine-tune antiviral activity and selectivity .

b. Antifungal and Antibacterial Properties: Compounds derived from 1,2,4-triazoles exhibit antimicrobial properties. Researchers investigate their effectiveness against fungal and bacterial infections. The unique combination of the 1,2,4-triazole ring and the amino acid backbone contributes to their bioactivity .

c. Anticancer Agents: The compound’s structure may be modified to create novel anticancer agents. Researchers explore its potential as a cytotoxic agent or as part of targeted therapies. Rational design and optimization can lead to compounds with improved efficacy and reduced side effects .

Agricultural Science

a. Fungicides, Herbicides, and Insecticides: The 1,2,4-triazole derivatives have applications in agriculture. They serve as potent fungicides, herbicides, and insecticides. Researchers investigate their effects on crop protection, pest control, and weed management .

Ionic Liquids and Organic Synthesis

Researchers have explored tert-butoxycarbonyl-protected amino acids as starting materials for room-temperature ionic liquids (RTILs). These RTILs find applications in organic synthesis, including dipeptide formation. The compound’s Boc protection allows for controlled reactions in this context .

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(E)-2-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]but-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO4/c1-7(8(12)13)5-6-11-9(14)15-10(2,3)4/h5H,6H2,1-4H3,(H,11,14)(H,12,13)/b7-5+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISUPVRCFBGKBBI-FNORWQNLSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCNC(=O)OC(C)(C)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\CNC(=O)OC(C)(C)C)/C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-4-[(tert-butoxycarbonyl)amino]-2-butenoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

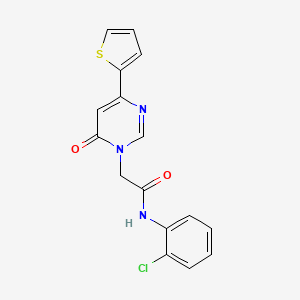

![1-(2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl)-N-(4-methylbenzyl)piperidine-4-carboxamide](/img/structure/B2754944.png)

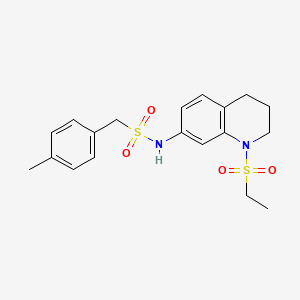

![4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(3-methoxyphenyl)-1H-pyrrol-2(5H)-one](/img/structure/B2754950.png)

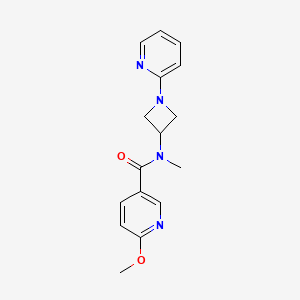

![9-cyclohexyl-1-methyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2754951.png)

![3-(2-bromophenyl)-N-[4-(3-methoxyazetidin-1-yl)phenyl]propanamide](/img/structure/B2754956.png)

![N-ethyl-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-phenylacetamide](/img/structure/B2754963.png)

![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2754964.png)